molecular formula C20H23NO9 B1163836 Sutherlandin trans-p-coumarate CAS No. 315236-68-1

Sutherlandin trans-p-coumarate

Cat. No. B1163836
CAS RN: 315236-68-1
M. Wt: 421.4 g/mol
InChI Key:
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Description

Sutherlandin trans-p-coumarate is a novel and promising compound for the development of novel drugs and treatments. It is a natural product derived from the Sutherlandia frutescens plant and has been found to have a range of potential applications in laboratory experiments and medical research.

Scientific Research Applications

Antifungal Agents for Plant Protection

Sutherlandin trans-p-coumarate, like other p-coumaric-based compounds, has been synthesized and tested for its potential as an antifungal agent . These compounds have shown to inhibit the growth of two pathogens, Botrytis cinerea and Sclerotinia sclerotiorum . This makes them promising candidates for plant protection, especially in the context of sustainable agriculture .

Plasma Membrane Destabilization

These compounds have also been tested for their ability to destabilize the plasma membrane in Arabidopsis and rapeseed . This property could be useful in the study of plant physiology and in the development of new strategies for plant protection .

Fluorescent Labeling of Biomolecules

Coumarins, which include Sutherlandin trans-p-coumarate, are known for their fluorescent properties . They can be used for the fluorescent labeling of biomolecules, which is a crucial technique in many areas of biological research .

Metal Ion Detection

The fluorescent properties of coumarins can also be used for metal ion detection . This has applications in environmental monitoring, industrial process control, and biomedical research .

Microenvironment Polarity Detection

Coumarins can be used to detect changes in the polarity of a microenvironment . This can be useful in various fields, including materials science, nanotechnology, and cell biology .

pH Detection

The fluorescence of coumarins can be affected by pH, making them useful for pH detection . This has applications in various areas of research, including environmental science, food science, and biomedical research .

Mechanism of Action

Target of Action

Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside

Mode of Action

It’s known that cyanogenic glycosides, such as sutherlandin trans-p-coumarate, can release hydrogen cyanide in the presence of specific enzymes, which can inhibit cellular respiration .

Biochemical Pathways

Sutherlandin trans-p-coumarate is a derivative of p-coumaric acid, which is synthesized from phenylalanine and tyrosine—two aromatic amino acids . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Pharmacokinetics

It’s known that the compound is soluble in alcohol and chloroform, but almost insoluble in water . This suggests that its bioavailability might be influenced by its solubility and the presence of certain solvents.

Result of Action

Sutherlandin trans-p-coumarate is known to have certain applications in the pharmaceutical and biological fields. It can act as an antioxidant and anti-inflammatory agent . .

Action Environment

The action, efficacy, and stability of Sutherlandin trans-p-coumarate can be influenced by various environmental factors. For instance, it should be stored in a light-avoiding, dry, and sealed container, away from fire sources and flammable substances . During operation, appropriate personal protective equipment should be worn, and direct contact with eyes, skin, and respiratory tract should be avoided .

properties

IUPAC Name

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJUHBDYJVLND-DZXWJMGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutherlandin trans-p-coumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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